molecular formula C16H13ClN4 B10758011 7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile

7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile

Cat. No.: B10758011
M. Wt: 296.75 g/mol
InChI Key: YJLVMTVZVJSNHG-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a unique structure with an aminomethyl group, a chlorophenyl group, and a carbonitrile group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the aminomethyl and chlorophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and chlorophenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylbenzimidazole: Shares the chlorophenyl group but lacks the aminomethyl and carbonitrile groups.

    1-Methylbenzimidazole: Similar benzimidazole core but without the chlorophenyl and aminomethyl groups.

    Benzimidazole-5-Carbonitrile: Contains the carbonitrile group but lacks the aminomethyl and chlorophenyl groups.

Uniqueness

7-(Aminomethyl)-6-(2-Chlorophenyl)-1-Methyl-1h-Benzimidazole-5-Carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

7-(aminomethyl)-6-(2-chlorophenyl)-1-methylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C16H13ClN4/c1-21-9-20-14-6-10(7-18)15(12(8-19)16(14)21)11-4-2-3-5-13(11)17/h2-6,9H,8,19H2,1H3

InChI Key

YJLVMTVZVJSNHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=C(C(=C2)C#N)C3=CC=CC=C3Cl)CN

Origin of Product

United States

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